molecular formula C18H13Cl2NO2 B1420664 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-66-0

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420664
M. Wt: 346.2 g/mol
InChI Key: JEOHKLKOKMKHFI-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused to a pyridine ring . They are widely used in medicinal chemistry due to their versatile applications .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar quinoline core, with a chlorine atom at the 7-position, a methyl group at the 8-position, and a 4-methoxyphenyl group at the 2-position . The carbonyl chloride group is likely attached at the 4-position of the quinoline ring .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution reactions . The specific reactions this compound can undergo would depend on the reaction conditions and the presence of other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally have unique physical and chemical properties, biological activities, and industrial applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Chloroquine and Derivatives : Chloroquine has been known for its antimalarial effects but is being phased out due to resistance. Research has explored its biochemical properties for repurposing in various diseases, indicating a broader potential application for similar compounds in managing infectious and noninfectious diseases (Njaria et al., 2015).
  • 8-Hydroxyquinoline Derivatives : The scaffold of 8-hydroxyquinoline has drawn attention due to its significant biological activities, including anticancer, antiviral, and treatment of neurodegenerative disorders. This highlights the potential of structurally similar compounds in developing broad-spectrum drug molecules (Gupta et al., 2021).

Environmental Applications

  • Sorption to Soil and Organic Matter : Studies on compounds like 2,4-D and related herbicides, which share chemical functionalities with quinoline derivatives, provide insights into the environmental behavior and remediation potential of similar compounds. Sorption parameters and interactions with soil organic matter and minerals are critical for environmental risk assessments (Werner et al., 2012).

Advanced Oxidation Processes

  • Degradation of Persistent Organic Pollutants : The study of advanced oxidation processes (AOPs) for degrading recalcitrant compounds, including pharmaceuticals like acetaminophen, provides a framework that could apply to the degradation and environmental management of similar complex molecules. Understanding the pathways, by-products, and potential toxicity of degradation products is crucial for environmental science applications (Qutob et al., 2022).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and development of its applications in medicinal chemistry .

properties

IUPAC Name

7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-10-15(19)8-7-13-14(18(20)22)9-16(21-17(10)13)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOHKLKOKMKHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164764
Record name 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160263-66-0
Record name 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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